molecular formula C18H14N2O4S B300702 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300702
M. Wt: 354.4 g/mol
InChI Key: BAYGVSIPACIZPH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as HBD or HBD-1, is a synthetic compound with potential therapeutic applications in various fields of medicine.

Mechanism of Action

The mechanism of action of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα and the translocation of p65 to the nucleus. 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has also been shown to activate the Nrf2 pathway by inducing the expression of antioxidant enzymes and phase II detoxifying enzymes.
Biochemical and Physiological Effects:
2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of pro-inflammatory cytokine and chemokine production, and the protection of neurons from oxidative stress and apoptosis. 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 in lab experiments include its synthetic availability, its potential therapeutic applications in various fields of medicine, and its ability to modulate various signaling pathways. The limitations of using 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 in lab experiments include its limited solubility in water and its potential toxicity at high concentrations, which may require the use of appropriate controls and dosages.

Future Directions

For research on 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 include the identification of its molecular targets and the development of more potent and selective analogs. Other future directions include the investigation of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1's potential therapeutic applications in other diseases, such as cardiovascular and metabolic diseases. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved yields and purities of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1.
In conclusion, 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 is a synthetic compound with potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 and to develop more potent and selective analogs for clinical use.

Synthesis Methods

The synthesis of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidine, which is then reacted with N-phenylacetyl chloride to obtain 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1. The purity and yield of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 can be improved by recrystallization and column chromatography, respectively.

Scientific Research Applications

2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines by modulating the NF-κB pathway. In neurodegenerative disease research, 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide-1 has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2 pathway.

properties

Product Name

2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C18H14N2O4S/c21-14-8-6-12(7-9-14)10-15-17(23)20(18(24)25-15)11-16(22)19-13-4-2-1-3-5-13/h1-10,21H,11H2,(H,19,22)/b15-10+

InChI Key

BAYGVSIPACIZPH-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Origin of Product

United States

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